Boc-arg(pmc)-OH

Beschreibung

BenchChem offers high-quality Boc-arg(pmc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-arg(pmc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNWVMLZWUTJPA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476459 | |

| Record name | (E)-N~5~-{Amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200125-12-8 | |

| Record name | (E)-N~5~-{Amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-Arg(Pmc)-OH chemical properties and structure

An In-depth Technical Guide to Nα-Boc-L-arginine(Pmc)-OH: Structure, Properties, and Application

This guide provides an in-depth exploration of Nα-(tert-Butoxycarbonyl)-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine, commonly abbreviated as Boc-Arg(Pmc)-OH. It is designed for researchers, chemists, and drug development professionals who utilize peptide synthesis as a core technology. We will dissect its molecular architecture, delve into the chemistry of its protective groups, and provide field-proven protocols for its successful application in Solid-Phase Peptide Synthesis (SPPS).

A Note on Nomenclature

While the topic specifies "Boc-Arg(Pmc)-OH," it is crucial to clarify two points for scientific accuracy. Firstly, in standard peptide synthesis, the enantiomerically pure L-amino acids are used to ensure the synthesis of a single, stereochemically defined peptide; therefore, this guide will focus on Boc-L-Arg(Pmc)-OH . Secondly, the guanidino group of arginine is typically protected by a single sulfonyl group. The use of a doubly Pmc-protected or a racemic (DL) mixture is highly uncommon in the literature and standard practice.[1][2] This guide will therefore address the mono-protected L-isomer, which is the commercially available and widely utilized reagent.

Chapter 1: Molecular Architecture and Physicochemical Properties

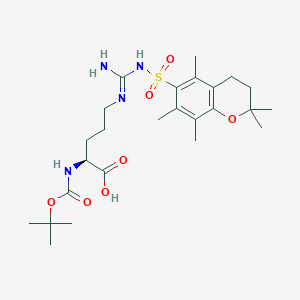

The efficacy of Boc-L-Arg(Pmc)-OH as a building block in peptide synthesis is a direct result of its carefully designed chemical structure. It consists of three key components: the L-arginine amino acid core, the acid-labile Nα-Boc protecting group, and the bulky, acid-labile Nω-Pmc protecting group for the side-chain guanidinium function.

The tert-Butyloxycarbonyl (Boc) group masks the alpha-amino group, preventing it from forming a peptide bond until it is selectively removed.[3][4] The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group neutralizes the high basicity of the arginine side chain, preventing unwanted protonation/deprotonation events and side reactions during peptide coupling.[5]

Caption: Chemical structure of Boc-L-Arg(Pmc)-OH.

Physicochemical Data

The following table summarizes the key physicochemical properties of Boc-L-Arg(Pmc)-OH, which are essential for calculating molar equivalents in synthesis, understanding its behavior, and ensuring proper characterization.

| Property | Value | Source(s) |

| Chemical Name | Nα-(tert-Butoxycarbonyl)-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine | [6] |

| Molecular Formula | C₂₅H₄₀N₄O₇S | [6][7] |

| Molecular Weight | 540.68 g/mol | [6][7] |

| Appearance | White to off-white powder | [6] |

| Exact Mass | 540.26177080 Da | [7] |

| Topological Polar Surface Area | 178 Ų | [7] |

| Hydrogen Bond Donor Count | 4 | [7] |

| Hydrogen Bond Acceptor Count | 8 | [7] |

| Rotatable Bond Count | 11 | [7] |

Chapter 2: The Chemistry of Protection: A Tale of Two Groups

The successful synthesis of a peptide relies on an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting others. In the Boc-SPPS strategy, both the α-amino (Boc) and side-chain (Pmc) protecting groups are designed to be labile to strong acid, making the final deprotection a single, efficient step.

The Nα-Boc Group: A Temporary Shield

The Boc group is one of the most common amine protecting groups in organic synthesis.[8] It is installed on the α-amino group of arginine using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[9][10] The purpose of the Boc group is to act as a temporary shield, rendering the amine nucleophile inert during the activation and coupling of its own carboxyl group.

Its removal, or deprotection, is the key step that allows for chain elongation. This is achieved under acidic conditions, typically with Trifluoroacetic acid (TFA) in a solvent like Dichloromethane (DCM).[8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[4][8] The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction.[9]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The Nω-Pmc Group: Taming the Guanidinium

The guanidinium side chain of arginine is strongly basic (pKa ≈ 12.5) and would interfere with the coupling chemistry if left unprotected. The Pmc group was developed as an acid-labile protecting group specifically for this purpose.[11] It is generally removable under the same TFA conditions used for Boc-SPPS, simplifying the final cleavage step.[11][12]

The Pmc group is a sulfonyl-based group. Its lability is influenced by the electron-donating methyl groups on the chroman ring system, which stabilize the carbocation intermediate formed during acid-catalyzed cleavage. Compared to other arginine protecting groups, its acid lability is generally considered to be in the order of: Tos (least labile) < Mtr < Pmc < Pbf (most labile).[13] The choice between Pmc and the more modern Pbf group often depends on the specific peptide sequence. While Pbf is removed more rapidly, Pmc has a long history of successful application.[1][11]

Chapter 3: Application in Solid-Phase Peptide Synthesis (SPPS): A Practical Workflow

Boc-L-Arg(Pmc)-OH is a cornerstone reagent for the Boc strategy of SPPS. The following protocol outlines a generalized cycle for the incorporation of this amino acid into a growing peptide chain attached to a solid support, such as a Merrifield resin.

Experimental Protocol: Single Coupling Cycle

Materials:

-

Peptide-resin (with a free N-terminal amino group)

-

Boc-L-Arg(Pmc)-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling Reagent: e.g., Dicyclohexylcarbodiimide (DCC) or HBTU

Methodology:

-

Resin Swelling: Swell the peptide-resin in an adequate volume of DCM for 20 minutes, followed by DMF for 20 minutes in a reaction vessel. Drain the solvent.

-

Nα-Boc Deprotection:

-

Add a solution of 25-50% TFA in DCM (v/v) to the resin.[14]

-

Agitate the mixture for 2 minutes. Drain.

-

Add a fresh solution of 25-50% TFA in DCM.

-

Agitate for 20-30 minutes to ensure complete removal of the Boc group.[14]

-

Rationale: A two-step deprotection minimizes contact time of the bulk peptide with acid while ensuring the reaction goes to completion.

-

-

Washing: Wash the resin thoroughly to remove residual TFA and the cleaved Boc byproducts. Perform a series of washes:

-

DCM (3x)

-

Isopropanol (1x)

-

DCM (3x)

-

DMF (3x)

-

-

Neutralization:

-

Add a solution of 10% DIPEA in DMF (v/v) to the resin.[14]

-

Agitate for 2 minutes. Drain. Repeat once.

-

Rationale: This step neutralizes the trifluoroacetate salt of the N-terminal amine, regenerating the free amine as a nucleophile for the subsequent coupling reaction.

-

-

Washing: Wash the resin with DMF (5x) to remove excess DIPEA, which can interfere with coupling.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Boc-L-Arg(Pmc)-OH (2-4 molar equivalents relative to resin loading) and a coupling agent like HBTU (2-4 eq.) in DMF.[14] Add DIPEA (4-8 eq.) to activate the solution (it will turn yellow).

-

Alternatively, for DCC coupling, dissolve Boc-L-Arg(Pmc)-OH (2-4 eq.) in DCM/DMF and add DCC (2-4 eq.).

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate for 1-2 hours at room temperature.

-

Self-Validation: Perform a Kaiser test or other colorimetric test on a small sample of beads to confirm the absence of free primary amines, indicating the coupling reaction is complete. If the test is positive, the coupling step should be repeated.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Caption: Workflow for a single Boc-SPPS cycle.

Chapter 4: Cleavage and Deprotection: Releasing the Final Peptide

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups, including the Pmc group from arginine. In Boc-SPPS, this is typically achieved with a single treatment of strong acid, most commonly anhydrous hydrogen fluoride (HF) or, increasingly, a TFA-based "cleavage cocktail".

The Critical Role of Scavengers

During acid-catalyzed cleavage, reactive carbocations are generated from the protecting groups (e.g., the t-butyl cation from Boc and cations from Pmc).[3] These cations can re-attach to electron-rich amino acid side chains, particularly tryptophan and tyrosine, leading to undesired, irreversible modifications.[11][15] To prevent these side reactions, "scavengers" are included in the cleavage cocktail to trap the carbocations.

Common Scavengers:

-

Thioanisole/Anisole: Aromatic ethers that are readily alkylated by carbocations.[3]

-

Triisopropylsilane (TIS): Reduces the Pmc sulfonyl group and scavenges cations.

-

Water: Acts as a scavenger and helps hydrolyze intermediates.

-

1,2-Ethanedithiol (EDT): A thiol scavenger particularly effective for protecting tryptophan.

Protocol: TFA-Based Cleavage and Deprotection

-

Preparation: Dry the final peptide-resin thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common formulation is "Reagent K" or a variation thereof. For a peptide containing Arg(Pmc) and Trp, a suitable cocktail would be:

-

TFA / Water / Phenol / Thioanisole / TIS (82.5 : 5 : 5 : 5 : 2.5 v/v)

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin) in a suitable vessel.

-

Agitate at room temperature for 2-4 hours. The Pmc group is typically removed within this timeframe.[6]

-

-

Peptide Precipitation:

-

Filter the resin away from the cleavage solution containing the peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold (0°C) diethyl ether.

-

-

Isolation and Purification:

-

Centrifuge the ether suspension to pellet the precipitated peptide.

-

Wash the peptide pellet with cold ether several times to remove residual scavengers.

-

Dry the crude peptide under vacuum.

-

The peptide is now ready for purification, typically by reverse-phase HPLC.

-

Chapter 5: Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the chemical integrity of Boc-L-Arg(Pmc)-OH and ensuring laboratory safety.

Storage and Stability

The compound is stable under recommended storage conditions but is sensitive to moisture and prolonged exposure to ambient temperatures.[2]

| Parameter | Recommended Condition | Rationale | Source(s) |

| Storage Temperature | 2°C to 8°C (Refrigerated) | Minimizes degradation over long-term storage. | [2][6] |

| Humidity | Store in a dry place, tightly sealed | The compound is a powder and can absorb moisture, which may affect reactivity. | [2] |

| Light Sensitivity | Protect from light | Standard practice for complex organic reagents to prevent photochemical degradation. | [2] |

| Incompatibilities | Strong oxidizing agents | Can lead to uncontrolled and hazardous reactions. | [2] |

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE) should be worn when handling Boc-L-Arg(Pmc)-OH, especially in its powdered form.[2]

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Handle with compatible chemical-resistant gloves. Gloves should be inspected before use and disposed of properly.[16]

-

Respiratory Protection: For handling large quantities of powder where dust may be generated, a NIOSH-approved N95 (or equivalent) dust mask is recommended.[16]

-

Body Protection: A standard laboratory coat should be worn.

Always consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive safety information.[16][17]

Conclusion

Boc-L-Arg(Pmc)-OH is a robust and indispensable building block for the synthesis of arginine-containing peptides via the Boc-SPPS strategy. A thorough understanding of its structure, the distinct roles of the Boc and Pmc protecting groups, and the causality behind the protocols for its use and cleavage are essential for success. By implementing the validated workflows and safety precautions detailed in this guide, researchers can confidently and reliably incorporate this critical reagent into their synthetic endeavors, paving the way for new discoveries in science and medicine.

References

- Google. (n.d.). Current time information in Pune, IN.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 15, 2026, from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 15, 2026, from [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 15, 2026, from [Link]

- Kolek, P., et al. (n.d.). The Application of the Pmc-Protecting Group to Reduced Peptide Bond Synthesis.

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf)-OH. Retrieved January 15, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Arg(Pmc)-OH, [119831-72-0]. Retrieved January 15, 2026, from [Link]

-

Stierand, K., et al. (1994). Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. International Journal of Peptide and Protein Research, 43(1), 31-38. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Peptide Synthesis: The Role of Boc-Arg(NO2)-OH. Retrieved January 15, 2026, from [Link]

-

National Institutes of Health. (2017). GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Boc-Arg(Pbf)-OH. Retrieved January 15, 2026, from [Link]

- Aapptec, LLC. (2021). Safety Data Sheet for Fmoc-ThpGly-OH.

- Aapptec, LLC. (n.d.). Safety Data Sheet for Fmoc-D-Arg(Pbf)-OH.

- Merck. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®.

-

National Institutes of Health. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). CN106928171A - Fmoc-Arg(Pbf)-OH The synthetic method of OH.

-

National Institutes of Health. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Retrieved January 15, 2026, from [Link]

- CSBio. (n.d.). Overview of Custom Peptide Synthesis.

-

ResearchGate. (n.d.). Scheme 1 Synthetic pathway for the preparation of Fmoc-Arg(MIS)-OH. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Stability of Fmoc-Arg(X)-OH in DMF (N,N-dimethylformamide) and NBP.... Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Stability of the mixture of Fmoc-Arg(Boc)2-OH/OxymaPure 1:1 in DMF (A).... Retrieved January 15, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Arg(Pbf)-OH; [154445-77-9]. Retrieved January 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. peptide.com [peptide.com]

- 17. peptide.com [peptide.com]

Methodological & Application

Cleavage of the Pmc Group from Synthetic Peptides: A Detailed Guide to Protocols and Optimization

Introduction: The Critical Role of Arginine Protection in Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the guanidinium side chain of arginine presents a unique challenge due to its high basicity and nucleophilicity. Effective protection of this functional group is paramount to prevent undesirable side reactions during peptide chain elongation. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a well-established protecting group for arginine, particularly in Fmoc-based SPPS. Its utility stems from its relative stability during the repetitive base-mediated Nα-Fmoc deprotection steps and its lability to strong acids, which allows for its removal during the final cleavage of the peptide from the resin.[1][2]

This comprehensive guide provides an in-depth exploration of the cleavage of the Pmc group from synthetic peptides. We will delve into the chemical mechanisms, present a comparative analysis of related protecting groups, and offer detailed, field-proven protocols for efficient and high-fidelity Pmc removal. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis workflows and troubleshoot common challenges associated with arginine deprotection.

Understanding the Pmc Group: A Comparative Perspective

The Pmc group belongs to a family of sulfonyl-based protecting groups for arginine. Its acid lability is a key parameter that dictates its suitability for different synthetic strategies. Compared to its counterparts, the Pmc group offers a balance of stability and cleavability.

-

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): An older protecting group that is significantly more stable to acid than Pmc. Its removal often requires harsh conditions and prolonged reaction times, which can lead to peptide degradation.[3][4]

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): A more modern and generally preferred alternative to Pmc. The five-membered ring in Pbf imparts greater acid lability, allowing for faster and cleaner deprotection under milder conditions.[3][5]

The choice between Pmc and Pbf often depends on the specific peptide sequence. While Pbf is more labile, Pmc can be a suitable choice for sequences that are not particularly sensitive to acid and where a slightly more robust protecting group is desired.

The Mechanism of Pmc Cleavage: A Tale of Carbocations and Scavengers

The removal of the Pmc group is achieved by acidolysis, typically with a high concentration of trifluoroacetic acid (TFA). The mechanism involves the protonation of the sulfonyl group, followed by the cleavage of the sulfur-nitrogen bond. This process generates a highly reactive pentamethylchromanyl carbocation.

This carbocation is a potent electrophile and, if left unchecked, can lead to significant side reactions. The most common and problematic side reaction is the alkylation of sensitive amino acid residues, particularly the indole side chain of tryptophan.[5][6] This can result in a heterogeneous mixture of products that are difficult to separate, ultimately leading to a lower yield of the desired peptide.

To mitigate these deleterious side reactions, scavengers are indispensable components of the cleavage cocktail. These are nucleophilic species that are more reactive towards the carbocation than the amino acid side chains. By trapping the carbocation, scavengers prevent it from modifying the peptide.

Commonly used scavengers and their roles include:

-

Triisopropylsilane (TIS): A very effective scavenger that reduces the carbocation to a neutral hydrocarbon.[7]

-

Water: Acts as a scavenger and also helps to hydrolyze any remaining protecting groups.

-

1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly useful for protecting cysteine residues from oxidation and for scavenging a variety of reactive species.

-

Thioanisole: Another sulfur-containing scavenger that can accelerate the cleavage of Pmc and other sulfonyl-based protecting groups.

The selection of the appropriate scavenger cocktail is critical and depends on the amino acid composition of the peptide.

Quantitative Comparison of Arginine Protecting Groups

The following table provides a comparative overview of the key characteristics of Pmc and Pbf protecting groups to aid in the selection process.

| Feature | Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Acid Lability | Moderately labile | More labile |

| Typical Cleavage Time | 2-4 hours | 1-2 hours[3] |

| Side Reactions | Higher propensity for tryptophan alkylation[5] | Lower propensity for tryptophan alkylation[5] |

| Suitability | Suitable for many sequences, but caution is needed with tryptophan-containing peptides. | Generally the preferred choice, especially for peptides with multiple arginines or tryptophan. |

| Reported Yield Comparison | A 3-hour cleavage of a tryptophan-containing peptide resulted in 46% of the desired product.[5] | The same peptide under the same conditions yielded 69% of the desired product.[5] |

Experimental Protocols for Pmc Cleavage

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Standard Pmc Cleavage for a 0.1 mmol Scale Synthesis

This protocol is suitable for peptides that do not contain highly sensitive residues like multiple tryptophans or cysteines.

Materials:

-

Peptidyl-resin (0.1 mmol)

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Nitrogen gas supply

-

Lyophilizer

Procedure:

-

Resin Preparation: Transfer the dried peptidyl-resin to a 20 mL glass scintillation vial.[8]

-

Cleavage Reaction: Add 10 mL of the freshly prepared cleavage cocktail to the resin.[8]

-

Incubation: Gently shake or swirl the mixture at room temperature for 3 hours.[8]

-

Peptide Precipitation: Filter the cleaved mixture into a new 50 mL centrifuge tube. Add 40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.

-

Isolation: Centrifuge the mixture at 3000 rpm for 5 minutes. Carefully decant the ether.

-

Washing: Wash the peptide pellet twice with 20 mL of cold diethyl ether, repeating the centrifugation and decanting steps.

-

Drying: Dry the peptide pellet under a gentle stream of nitrogen gas.

-

Lyophilization: For long-term storage, dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

Protocol 2: Pmc Cleavage for Tryptophan-Containing Peptides (0.1 mmol Scale)

This protocol incorporates additional scavengers to minimize tryptophan alkylation.

Materials:

-

Peptidyl-resin (0.1 mmol)

-

Cleavage Cocktail: 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS (v/v/v/v)[8]

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Nitrogen gas supply

-

Lyophilizer

Procedure:

-

Resin Preparation: Transfer the dried peptidyl-resin to a 20 mL glass scintillation vial.

-

Cleavage Reaction: Add 10 mL of the freshly prepared cleavage cocktail to the resin.

-

Incubation: Gently shake or swirl the mixture at room temperature for 3 hours.

-

Peptide Precipitation: Filter the cleaved mixture into a new 50 mL centrifuge tube. Add 40 mL of cold diethyl ether to the filtrate.

-

Isolation: Centrifuge the mixture at 3000 rpm for 5 minutes and decant the ether.

-

Washing: Wash the peptide pellet twice with 20 mL of cold diethyl ether.

-

Drying: Dry the peptide pellet under a stream of nitrogen.

-

Lyophilization: Dissolve the peptide in a water/acetonitrile mixture and lyophilize.

Troubleshooting Common Pmc Cleavage Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Cleavage | - Insufficient reaction time.- Degraded TFA or scavengers.- Presence of multiple Arg(Pmc) residues.[6][9] | - Extend the cleavage time to 4-6 hours and monitor by HPLC.- Use fresh, high-quality reagents.- Consider using a stronger cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[10] |

| Tryptophan Alkylation | - Ineffective scavenging of the Pmc carbocation. | - Use a scavenger cocktail specifically designed for tryptophan-containing peptides (see Protocol 2).- Consider using Fmoc-Trp(Boc)-OH during synthesis for additional protection. |

| Peptide Does Not Precipitate in Ether | - The peptide is short and/or hydrophilic.- Too much TFA remaining in the ether solution. | - Concentrate the TFA/ether mixture under a stream of nitrogen and re-attempt precipitation.- Lyophilize the entire TFA/ether mixture (if the volume is small) and purify the residue by HPLC.[11] |

| Oxidation of Methionine or Cysteine | - Exposure to air during cleavage and work-up. | - Blanket the reaction with nitrogen gas.- Include a thiol scavenger like EDT in the cleavage cocktail. |

Visualizing the Pmc Cleavage Workflow

Caption: The acid-catalyzed cleavage of the Pmc group and the role of scavengers in preventing side reactions.

Conclusion

The successful cleavage of the Pmc protecting group is a critical step in obtaining high-purity synthetic peptides. A thorough understanding of the underlying chemical principles, careful selection of cleavage cocktails and scavengers, and adherence to optimized protocols are essential for achieving high yields and minimizing side products. While the Pbf group is often the preferred choice for arginine protection due to its higher lability, the Pmc group remains a viable and effective option for many applications. By following the guidelines and protocols outlined in this document, researchers can confidently navigate the challenges of Pmc cleavage and enhance the overall success of their peptide synthesis endeavors.

References

-

Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]

-

Aapptec. (n.d.). Technical Support Information Bulletin 1168 - Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). Retrieved from [Link]

-

Gong, Y., Pan, Y., & Wang, X. S. (2015). Design and Synthesis of Crosslinked Helix Dimers as Protein Tertiary Structure Mimics. Methods in molecular biology (Clifton, N.J.), 1248, 173–190. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504. [Link]

-

Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Otvos, B., Cudic, M., & Cudic, P. (2008). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International journal of peptide research and therapeutics, 14(3), 255–263. [Link]

-

Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International journal of molecular sciences, 21(12), 4464. [Link]

-

Hart, M. J., & Schneider, J. P. (2008). Synthesis and primary characterization of self-assembled peptide-based hydrogels. Methods in molecular biology (Clifton, N.J.), 455, 35–48. [Link]

-

Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]

-

Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 35, 29–46. [Link]

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

-

Sharma, L., & Sharma, A. (2014). Free radical scavengers in anaesthesiology and critical care. Indian journal of anaesthesia, 58(3), 280–287. [Link]

-

Reddit. (2021, June 28). Peptide synthesis troubleshooting. r/OrganicChemistry. Retrieved from [Link]

-

ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]

-

Aapptec. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf)-OH. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide synthesis: a patent review (2005 - 2009). Expert opinion on therapeutic patents, 21(10), 1493–1510. [Link]

-

Lomazzi, M., Falciani, C., & Bracci, L. (2022). Polynucleotide HPTTM-Based Hydrogels Exhibit Scavenging Activity Against Reactive Oxygen Species. Clinical, cosmetic and investigational dermatology, 15, 1039–1047. [Link]

-

Wikipedia. (2023, November 29). Peptide synthesis. Retrieved from [Link]

-

Riedl, B., & Baron, M. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Foods (Basel, Switzerland), 11(7), 1043. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. scribd.com [scribd.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 8. Design and Synthesis of Crosslinked Helix Dimers as Protein Tertiary Structure Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 11. reddit.com [reddit.com]

Application of Boc-Arg(Pmc)-OH in Drug Discovery: A Technical Guide for Researchers

Introduction: The Enduring Role of Arginine in Peptide Therapeutics and the Boc/Pmc Strategy

Arginine, with its positively charged guanidinium side chain, is a cornerstone of many bioactive peptides. Its ability to engage in electrostatic interactions and hydrogen bonding makes it critical for receptor binding, membrane translocation, and enzymatic recognition. Consequently, arginine-rich sequences are a hallmark of numerous therapeutic peptides, including cell-penetrating peptides (CPPs), antimicrobial peptides (AMPs), and various peptide hormones.[1] However, the very reactivity that makes arginine biologically indispensable also presents a significant hurdle in solid-phase peptide synthesis (SPPS). The nucleophilic and strongly basic nature of the guanidinium group necessitates robust protection to prevent undesirable side reactions during peptide chain elongation.

For decades, the Boc (tert-butyloxycarbonyl) strategy for SPPS has been a reliable method for peptide synthesis.[2] Within this framework, the use of Nα-Boc-L-arginine(NG-Pmc)-OH, where the arginine side chain is protected by the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, has been a widely adopted strategy.[3] The Boc group serves as a temporary shield for the α-amino group, readily cleaved by moderate acids like trifluoroacetic acid (TFA) at each synthesis cycle. The Pmc group, on the other hand, is a more robust, acid-labile protecting group designed to remain intact during the repetitive Boc deprotection steps but can be removed during the final cleavage of the peptide from the resin with strong acid.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of Boc-Arg(Pmc)-OH in the synthesis of peptides for drug discovery. We will delve into the underlying chemistry, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges.

The Chemistry of the Pmc Protecting Group: A Balance of Stability and Lability

The Pmc group is a sulfonyl-based protecting group designed for the guanidino moiety of arginine. Its chemical structure, a substituted chromane sulfonyl, is engineered to be stable to the repetitive TFA treatments used for Nα-Boc group removal, yet susceptible to cleavage under stronger acidic conditions, typically a high concentration of TFA or hydrogen fluoride (HF).[4]

The cleavage of the Pmc group proceeds via an acid-catalyzed mechanism. Protonation of the sulfonyl group facilitates the cleavage of the S-N bond, releasing the sulfonated chromane and the deprotected guanidinium group. The stability of the resulting carbocation from the chromane moiety is a key factor in the lability of the Pmc group.

It is crucial to understand that the cleaved Pmc group can generate reactive cationic species. These can lead to side reactions, most notably the alkylation of the indole ring of tryptophan residues.[5] This is a significant consideration in peptide design and the selection of cleavage conditions.

Comparative Analysis: Boc-Arg(Pmc)-OH vs. Boc-Arg(Pbf)-OH

In the landscape of arginine-protecting groups for SPPS, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a close relative of Pmc and is now more commonly used, particularly in Fmoc-based synthesis.[4] Understanding the key differences between Pmc and Pbf is essential for making informed decisions in peptide synthesis strategy.

| Feature | Boc-Arg(Pmc)-OH | Boc-Arg(Pbf)-OH |

| Acid Lability | Moderately acid-labile | More acid-labile |

| Cleavage Conditions | Requires prolonged exposure to strong acid (e.g., high concentration TFA or HF) | Cleaved more readily with TFA |

| Tryptophan Alkylation | Higher propensity for this side reaction | Lower propensity for this side reaction |

| Cost | Generally less expensive | Generally more expensive |

The higher acid lability of the Pbf group is attributed to the greater strain in its five-membered furan ring compared to the six-membered ring of Pmc, facilitating faster cleavage.[4] This often translates to shorter cleavage times and potentially higher yields of the desired peptide, especially for sequences containing tryptophan.

Experimental Protocols: A Step-by-Step Guide to Boc-SPPS with Boc-Arg(Pmc)-OH

The following protocols provide a detailed workflow for the manual solid-phase synthesis of a peptide containing arginine, using Boc-Arg(Pmc)-OH.

Workflow Overview

Caption: Boc-SPPS workflow for peptide synthesis.

Protocol 1: Resin Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).

-

Procedure:

-

Place the resin (typically 0.1-0.5 mmol scale) in a fritted reaction vessel.

-

Add dichloromethane (DCM) to swell the resin (approximately 10-15 mL per gram of resin).

-

Gently agitate the resin for 30-60 minutes at room temperature.

-

Drain the DCM through the frit.

-

Protocol 2: Nα-Boc Deprotection

-

Reagent Preparation: Prepare a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v).

-

Procedure:

-

Add the 50% TFA/DCM solution to the swollen resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh portion of the 50% TFA/DCM solution.

-

Agitate for 20-30 minutes at room temperature.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3 x 10 mL) and then isopropanol (IPA) (2 x 10 mL) to remove residual acid.

-

Protocol 3: Neutralization

-

Reagent Preparation: Prepare a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM (v/v).

-

Procedure:

-

Add the 10% DIEA/DCM solution to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Repeat the neutralization step one more time.

-

Wash the resin with DCM (3 x 10 mL) to remove excess base.

-

Protocol 4: Coupling of Boc-Arg(Pmc)-OH

This protocol utilizes HBTU/HOBt as the coupling reagents, a common and efficient method.

-

Reagent Preparation:

-

In a separate vial, dissolve Boc-Arg(Pmc)-OH (2-3 equivalents relative to the resin loading), HBTU (2-3 equivalents), and HOBt (2-3 equivalents) in N,N-dimethylformamide (DMF).

-

-

Activation and Coupling:

-

Add DIEA (4-6 equivalents) to the amino acid/coupling reagent mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. The extended coupling time is recommended due to the steric bulk of the Pmc group.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. A positive result (blue/purple beads) indicates incomplete coupling, and the coupling step should be repeated ("double coupling").

-

Protocol 5: Final Cleavage and Deprotection

The choice of cleavage cocktail is critical, especially for peptides containing sensitive residues like tryptophan or methionine.

Cleavage Cocktail Formulations

| Reagent Cocktail | Composition (v/v/w) | Application Notes |

| Standard TFA Cleavage | 95% TFA / 5% Water | For peptides without sensitive residues. |

| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | A robust cocktail for peptides with multiple sensitive residues, including Arg(Pmc).[6] |

| TFA/TIS/Water | 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% Water | A good general-purpose cocktail that minimizes the use of malodorous thiols. |

Procedure:

-

Resin Preparation: After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage:

-

Add the appropriate cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours. For peptides with multiple Arg(Pmc) residues, a longer cleavage time may be necessary.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

A white precipitate should form.

-

-

Isolation and Purification:

-

Centrifuge the ether suspension to pellet the crude peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Applications in Drug Discovery: The Synthesis of Bioactive Peptides

While the trend in pharmaceutical manufacturing has shifted towards Fmoc chemistry for many newer peptide drugs, the Boc/Pmc strategy has a long history of successful application in the synthesis of complex peptides for drug discovery research. Its utility is particularly notable in the synthesis of arginine-rich peptides with therapeutic potential.

Examples of Application:

-

Antimicrobial Peptides (AMPs): The synthesis of novel AMPs often involves the incorporation of multiple arginine residues to enhance their interaction with bacterial membranes. The Boc-Arg(Pmc)-OH strategy has been employed in the solid-phase synthesis of various AMPs to investigate their structure-activity relationships.

-

Cell-Penetrating Peptides (CPPs): The guanidinium groups of arginine are crucial for the membrane-translocating properties of CPPs, which are used as drug delivery vectors. Boc-Arg(Pmc)-OH has been utilized in the synthesis of CPPs to explore their potential in delivering therapeutic cargo into cells.[1]

-

Peptide-Based Agonists and Antagonists: In the discovery of novel peptide-based drugs that target G-protein coupled receptors (GPCRs), the synthesis of peptide libraries is a common approach. The Boc/Pmc strategy has been a workhorse in the synthesis of such libraries containing arginine residues.

Troubleshooting Guide

Caption: Troubleshooting common issues with Boc-Arg(Pmc)-OH.

Conclusion: A Reliable Tool in the Peptide Chemist's Arsenal

Boc-Arg(Pmc)-OH remains a valuable and reliable building block for the synthesis of arginine-containing peptides in the context of drug discovery. While newer protecting groups like Pbf offer advantages in certain contexts, a thorough understanding of the chemistry and application of the Pmc group provides peptide chemists with a powerful and cost-effective tool. By employing optimized protocols and being mindful of potential side reactions, researchers can successfully leverage Boc-Arg(Pmc)-OH to synthesize a wide array of bioactive peptides for the advancement of therapeutic research.

References

- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Arginine-Rich Peptides using Boc-Arg(Pmc)-OH. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to Boc-DL-Arg(Pmc)

- Fields, C. G., & Fields, G. B. (1993). Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) as a side-chain protecting group for arginine. Tetrahedron Letters, 34(42), 6661-6664.

- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

- Ramage, R., & Green, J. (1987). The Pmc protecting group for arginine in solid phase peptide synthesis. Tetrahedron Letters, 28(20), 2287-2290.

- BenchChem. (2025). Arg(Pmc)-OH and Boc-Arg(Pbf)-OH in Peptide Synthesis. BenchChem.

- Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 34(3).

- Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec.

- Aapptec. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf). Aapptec.

- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Pmc Group in Peptide Synthesis. BenchChem.

- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.

- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 63(1), 18.1.1-18.1.20.

- Aapptec. (n.d.). SYNTHESIS NOTES. Aapptec.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- BenchChem. (2025). Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.

- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

Troubleshooting & Optimization

Technical Support Center: Boc-Arg(Pmc)-OH & δ-Lactam Formation

Welcome to the Technical Support Center for peptide synthesis. As Senior Application Scientists, we understand the nuances and challenges encountered during the synthesis of complex peptides. This guide is dedicated to addressing a critical and frequently encountered side reaction when using Nα-Boc-Arg(Pmc)-OH: the formation of its corresponding δ-lactam. This intramolecular cyclization can lead to truncated peptide sequences and significantly lower yields, posing a substantial obstacle to your research.

This resource provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you prevent this side reaction and ensure the successful incorporation of arginine into your target peptides.

Troubleshooting Guide

This section addresses specific experimental problems with a focus on identifying the root cause and providing actionable solutions.

Q1: My peptide synthesis yield is unexpectedly low after an arginine coupling step. HPLC analysis of the crude product shows a significant peak for a des-Arg (deleted arginine) sequence. What is happening?

A1: This is a classic indicator of δ-lactam formation. When you activate the carboxylic acid of Boc-Arg(Pmc)-OH for coupling, you create a highly reactive species. If the desired intermolecular reaction with the N-terminal amine of the growing peptide chain is slow, an undesired intramolecular reaction can occur first. The side-chain guanidinium group of the activated arginine attacks its own activated carboxyl group, forming a stable, six-membered cyclic lactam.[1][2] This cyclized molecule is now unable to couple to the peptide chain, effectively terminating that chain and leading to the observed des-Arg impurity.

Q2: I see an unfamiliar, early-eluting peak in my reverse-phase HPLC chromatogram. How can I confirm if it is the Boc-Arg(Pmc)-OH δ-lactam?

A2: The δ-lactam by-product can be readily identified using standard analytical techniques due to its distinct properties:

-

High-Performance Liquid Chromatography (HPLC): The δ-lactam is more polar than the parent peptide. Consequently, it will have a shorter retention time and elute earlier on a reverse-phase HPLC column.[2]

-

Mass Spectrometry (MS): This is the definitive method for confirmation. The δ-lactam of Boc-Arg(Pmc)-OH will have a distinct molecular weight corresponding to the loss of one molecule of water (H₂O, 18.015 Da) from the parent amino acid derivative due to the intramolecular cyclization and dehydration.[2]

See Protocol 2 for a detailed analytical methodology.

Q3: My standard carbodiimide protocol (e.g., DIC) results in significant lactam formation. What immediate changes can I make to my coupling strategy?

A3: While carbodiimides are effective, they can lead to prolonged activation times that favor the side reaction. Several strategic modifications can dramatically improve your outcome:

-

Adopt In Situ Activation: Instead of pre-activating the amino acid in a separate vial, perform the activation directly in the reaction vessel containing the peptidyl-resin. This ensures the activated species is immediately available for the desired intermolecular coupling, minimizing the time available for intramolecular cyclization.[3]

-

Incorporate an Additive: Use an activating agent like OxymaPure alongside your carbodiimide (e.g., DIC).[1][4] OxymaPure is highly effective at suppressing racemization and has been shown to be superior to older additives in minimizing side reactions.

-

Switch to a More Potent Coupling Reagent: For particularly challenging couplings, phosphonium or aminium salt-based reagents like HATU, HBTU, or HCTU are highly recommended.[1][5] These reagents facilitate very rapid amide bond formation, which can kinetically outcompete the slower, intramolecular lactam formation.

-

Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can help drive the bimolecular coupling reaction forward, favoring it over the unimolecular side reaction.[6]

Q4: I am considering using a solvent other than DMF, such as N-butylpyrrolidinone (NBP). Could this affect δ-lactam formation?

A4: Yes, solvent choice can have a significant impact. It has been reported that using NBP can exacerbate δ-lactam formation.[2][3] This is likely due to NBP's higher viscosity, which can impair the diffusion of the coupling cocktail into the resin beads. This slower penetration impedes the primary coupling reaction, thereby allowing more time for the intramolecular side reaction to occur.[3] If using NBP, it is crucial to employ strategies like heating (e.g., to 45°C) to reduce viscosity and to use a highly efficient, in situ activation protocol.[3]

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of δ-lactam formation?

A1: The reaction is an intramolecular nucleophilic acyl substitution. The process unfolds as follows:

-

Carboxyl Activation: The C-terminal carboxylic acid of Boc-Arg(Pmc)-OH is activated by a coupling reagent (e.g., DIC, HATU), converting the hydroxyl group into a better leaving group (e.g., an O-acylisourea or active ester).

-

Intramolecular Attack: The δ-nitrogen of the Pmc-protected guanidinium side chain acts as a nucleophile and attacks the activated carbonyl carbon.

-

Cyclization & Ring Closure: This attack results in the formation of a transient tetrahedral intermediate, which then collapses, expelling the leaving group and forming a stable, six-membered piperidinone ring—the δ-lactam.

Caption: Competing pathways of activated Boc-Arg(Pmc)-OH.

Q2: How does the Pmc protecting group compare to other arginine protecting groups regarding this side reaction?

A2: The choice of the side-chain protecting group is critical, as it directly modulates the nucleophilicity of the guanidinium group. While Pmc is a standard choice in Boc-SPPS, alternatives exist with varying susceptibilities to lactam formation.

| Protecting Group | Propensity for δ-Lactam Formation | Cleavage Conditions | Key Considerations |

| Pmc | Moderate | Standard TFA cocktails[7] | A widely used predecessor to Pbf; can cause tryptophan alkylation.[7] |

| Pbf | Moderate; often lower than Pmc | Standard TFA cocktails[7] | Generally preferred in modern Fmoc synthesis; less tryptophan alkylation than Pmc.[7][8] |

| (Boc)₂ | Very High | TFA[9] | The bis-Boc derivative is highly prone to δ-lactam formation and shows limited stability in solution.[9][10][11] |

| Tos (Tosyl) | Low | Strong acid (e.g., HF)[2] | More robust protection reduces side reaction but requires harsh, hazardous cleavage conditions.[2][12] |

| NO₂ (Nitro) | Very Low | Catalytic reduction (e.g., SnCl₂) or strong acid[9][11] | Electron-withdrawing nature significantly reduces side-chain nucleophilicity, preventing lactam formation.[9][11] |

Q3: What are the best practices for successfully incorporating Boc-Arg(Pmc)-OH?

A3: To maximize coupling efficiency and minimize side reactions, adhere to the following best practices:

Caption: Best practices workflow for Boc-Arg(Pmc)-OH coupling.

Experimental Protocols & Data

Protocol 1: Optimized Coupling of Boc-Arg(Pmc)-OH using DIC/OxymaPure with In Situ Activation

This protocol is designed to minimize δ-lactam formation during Boc-strategy Solid-Phase Peptide Synthesis (SPPS).

-

Resin Preparation: Swell the peptidyl-resin (1.0 equiv.) in dichloromethane (DCM), then wash thoroughly with N,N-dimethylformamide (DMF).

-

Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[2]

-

Washing: Wash the resin thoroughly with DCM, followed by DMF.

-

Neutralization: Neutralize the resin by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF until a neutral pH is achieved. Wash again with DMF.

-

Coupling (In Situ Activation): a. In a separate vial, dissolve Boc-Arg(Pmc)-OH (1.5 - 2.0 equiv.) and OxymaPure (1.5 - 2.0 equiv.) in a minimal amount of DMF. b. Add this solution to the neutralized, swollen resin in the reaction vessel. c. Add N,N'-diisopropylcarbodiimide (DIC) (1.5 - 2.0 equiv.) to the vessel. d. Agitate the reaction mixture for 1-2 hours at room temperature.

-

Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).

-

Verification: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 2: Analytical Detection of δ-Lactam By-product

-

Sample Preparation: Cleave a small sample of the peptide from the resin using your standard cleavage cocktail (e.g., TFA/TIS/H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

-

RP-HPLC Analysis:

-

Column: Standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient appropriate for your peptide's hydrophobicity (e.g., 5-65% B over 30 minutes).

-

Detection: Monitor absorbance at 214 nm and 280 nm.

-

Observation: Look for a peak eluting before the main product peak.[2]

-

-

Mass Spectrometry (MS) Confirmation:

-

Analyze the collected HPLC fractions or perform a direct infusion of the crude sample into an ESI-MS.

-

Calculate the theoretical mass of the δ-lactam: [Mass of Boc-Arg(Pmc)-OH] - [Mass of H₂O] .

-

Search for an ion in the mass spectrum that matches this calculated mass.

-

Table: Recommended Coupling Reagents to Mitigate Lactam Formation

| Reagent/Method | Typical Coupling Yield (%) | Racemization Risk | Key Advantages & Considerations |

| HATU / DIPEA | 95 - 99 | Low | Highly efficient for hindered couplings; rapid reaction times outcompete side reactions.[5] |

| HBTU / DIPEA | 90 - 98 | Low | A reliable and widely used reagent, slightly less reactive than HATU but very effective.[5] |

| DIC / OxymaPure | 92 - 97 | Very Low | OxymaPure effectively suppresses side reactions; a cost-effective and robust choice for most couplings.[1][5] |

| Mixed Anhydride | Variable | Moderate-High | Prone to inducing higher levels of δ-lactam formation and should generally be avoided for arginine coupling.[2][13] |

References

-

Yang, Y. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

-

Cezari, M. H., & Juliano, L. (1996). Studies on Lactam Formation During Coupling Procedures of N alpha-N Omega-Protected Arginine Derivatives. Peptide Research, 9(2), 88-91. Available at: [Link]

-

de la Torre, B. G., et al. (2021). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. Available at: [Link]

-

Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog. Available at: [Link]

-

Alhassan, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. Available at: [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec Technical Library. Available at: [Link]

-

Aapptec. (n.d.). Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf)-OH. Aapptec Technical Support Information Bulletin 1026. Available at: [Link]

-

Alhassan, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biotage.com [biotage.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. peptide.com [peptide.com]

- 13. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: HPLC Analysis of Side Products in Boc-Arg(Pmc)-OH Synthesis

Welcome to the Technical Support Center for scientists and researchers engaged in peptide synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying and mitigating side products during the synthesis of Nα-Boc-L-arginine(NG-Pmc)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental success.

Section 1: Understanding the Synthetic Landscape and Potential Impurities

The synthesis of Boc-Arg(Pmc)-OH is a multi-step process that, while routine, is susceptible to several side reactions. A typical synthetic route involves the protection of the α-amino group of L-arginine with a tert-butyloxycarbonyl (Boc) group, followed by the protection of the side-chain guanidino group with 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl).[1] Each step presents opportunities for impurity formation, which can complicate downstream applications.

The following diagram illustrates the primary synthetic pathway and the points at which common side products can emerge.

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.